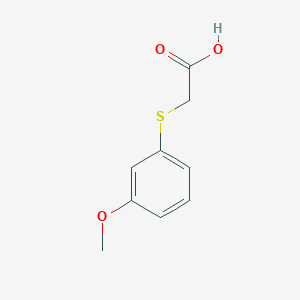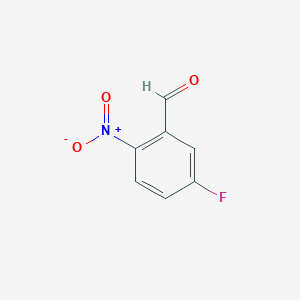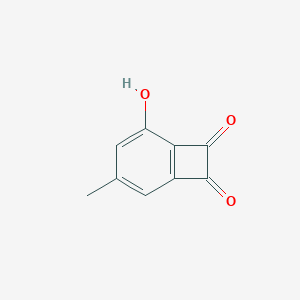
6-Bromocroman-4-ona
Descripción general
Descripción
6-Bromochroman-4-one is a compound with the molecular formula C9H7BrO2 . It is also known by other synonyms such as 6-bromo-2,3-dihydro-4H-chromen-4-one, 6-Bromo-4-chromanone, and 6-bromo-2,3-dihydrochromen-4-one .
Molecular Structure Analysis
The molecular weight of 6-Bromochroman-4-one is 227.05 g/mol . The InChI representation of the molecule isInChI=1S/C9H7BrO2/c10-6-1-2-9-7 (5-6)8 (11)3-4-12-9/h1-2,5H,3-4H2 . The Canonical SMILES representation is C1COC2=C (C1=O)C=C (C=C2)Br . Chemical Reactions Analysis
The most potent compounds, with inhibitory concentrations in the low micromolar range, were substituted in the 2-, 6-, and 8-positions. Larger, electron-withdrawing substituents in the 6- and 8-positions were favorable .Physical And Chemical Properties Analysis
The computed properties of 6-Bromochroman-4-one include a molecular weight of 227.05 g/mol, XLogP3-AA of 2.1, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 0, Exact Mass of 225.96294 g/mol, Monoisotopic Mass of 225.96294 g/mol, Topological Polar Surface Area of 26.3 Ų, Heavy Atom Count of 12, and Formal Charge of 0 .Aplicaciones Científicas De Investigación
Bloque de Construcción en Química Medicinal
La cromanonona o cromano-4-ona es un compuesto heterocíclico significativo que actúa como un bloque de construcción en la química medicinal para el aislamiento, el diseño y la síntesis de nuevos compuestos líderes .
Actividades Farmacológicas
La cromano-4-ona exhibe una amplia gama de actividades farmacológicas. Los análogos de cromanonona naturales y sintéticos muestran diversas actividades biológicas como anticancerígenas, inhibidoras del factor de necrosis tumoral-α (TNF-α), antivasculares, antidiabéticas, antioxidantes, antimicrobianas, antifúngicas, antivirales, antileishmaniales, insecticidas, espasmolíticas, analgésicas, antiinflamatorias, anticoagulantes, inhibidoras estrogénicas, inhibidoras de la antiacetilcolinesterasa (AchE), anti VIH, anticonvulsivas, antidepresivas, anticoronarias y antituberculosas .
Investigación sobre la Enfermedad de Alzheimer
Los estudios in vitro revelaron que los derivados (E)-3-(4-metoxibencilideno)-6-bromo-cromano-4-ona y (E)-3-(4-dimetilamino-bencilideno)-6-bromo-cromano-4-ona exhibieron altas afinidades de unión a las placas Aβ, que están asociadas con la enfermedad de Alzheimer .
Diseño y Desarrollo de Fármacos
Teniendo en cuenta la versatilidad de la cromanonona, se utiliza como plantilla en el diseño y desarrollo de fármacos .
Síntesis de Nuevos Compuestos
Debido al bajo rendimiento en el caso de la síntesis química y al costoso procedimiento de aislamiento de los compuestos naturales, se necesitan más estudios para proporcionar los métodos más efectivos y rentables para sintetizar nuevos análogos de cromanonona .
Investigación en Ciencias de la Vida y Ciencias de los Materiales
El 6-Bromocromano se utiliza en diversas áreas de investigación, incluidas las Ciencias de la Vida, las Ciencias de los Materiales, la Síntesis Química, la Cromatografía, el Análisis y muchas otras .
Mecanismo De Acción
Target of Action
Chroman-4-one derivatives, to which 6-bromochroman-4-one belongs, are known to exhibit a broad variety of remarkable biological and pharmaceutical activities . They act as a major building block in a large class of medicinal compounds .
Mode of Action
Chroman-4-one derivatives are known to interact with various biological targets, leading to significant variations in biological activities . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Biochemical Pathways
Chroman-4-one derivatives are known to impact a wide range of pharmacological activities .
Pharmacokinetics
More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .
Result of Action
Chroman-4-one derivatives are known to exhibit a broad variety of remarkable biological and pharmaceutical activities .
Action Environment
Safety and Hazards
The safety data sheet for 6-Bromochroman-4-one suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Direcciones Futuras
More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . The prolongation of the spacer between the chroman-4-one scaffold and the heterocycle to propylene enabled the synthesis of related analogues of the phenethyl-substituted chroman-4-one .
Análisis Bioquímico
Biochemical Properties
6-Bromochroman-4-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as diacylglycerol acyltransferase (DGAT) and protein tyrosine phosphatase 1B (PTP1B), which are involved in metabolic pathways . The nature of these interactions often involves inhibition, where 6-Bromochroman-4-one binds to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound has shown affinity for binding to amyloid-beta (Aβ) plaques, indicating its potential use in neurodegenerative disease research .
Cellular Effects
6-Bromochroman-4-one exhibits various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the activity of DGAT and PTP1B, leading to alterations in lipid metabolism and glucose homeostasis . Furthermore, 6-Bromochroman-4-one has demonstrated anti-inflammatory and antioxidant properties, which can impact cellular processes such as oxidative stress response and inflammation .
Molecular Mechanism
The molecular mechanism of 6-Bromochroman-4-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes like DGAT and PTP1B, inhibiting their catalytic activity . This inhibition results in downstream effects on metabolic pathways, such as reduced triglyceride synthesis and improved insulin sensitivity. Additionally, 6-Bromochroman-4-one has been shown to bind to Aβ plaques, suggesting a potential mechanism for its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromochroman-4-one have been observed to change over time. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 6-Bromochroman-4-one in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of 6-Bromochroman-4-one vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as improved glucose tolerance and reduced inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and oxidative stress . These threshold effects highlight the importance of dosage optimization in therapeutic applications of 6-Bromochroman-4-one.
Metabolic Pathways
6-Bromochroman-4-one is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It inhibits DGAT and PTP1B, affecting lipid and glucose metabolism . This compound also influences the levels of metabolites such as triglycerides and glucose, contributing to its potential therapeutic effects in metabolic disorders .
Transport and Distribution
The transport and distribution of 6-Bromochroman-4-one within cells and tissues involve interactions with transporters and binding proteins. This compound is known to be efficiently taken up by cells and distributed across various tissues . Its localization and accumulation are influenced by factors such as lipid solubility and affinity for specific transporters .
Subcellular Localization
6-Bromochroman-4-one exhibits specific subcellular localization, which affects its activity and function. It has been found to localize in cellular compartments such as the endoplasmic reticulum and mitochondria . This localization is often directed by targeting signals and post-translational modifications, which ensure that 6-Bromochroman-4-one reaches its site of action within the cell .
Propiedades
IUPAC Name |
6-bromo-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLPVOXSUCCZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400710 | |
| Record name | 6-bromochroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49660-57-3 | |
| Record name | 6-bromochroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate](/img/structure/B184822.png)

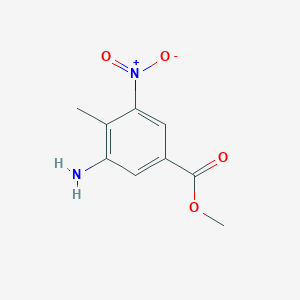
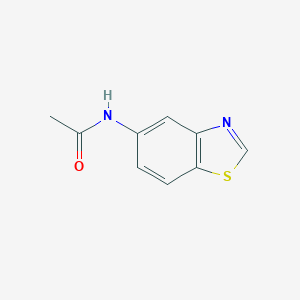

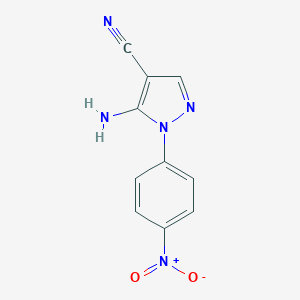



![[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184833.png)
